molecular formula C12H14O B12573551 (1R)-2-benzylidenecyclopentan-1-ol CAS No. 189153-98-8

(1R)-2-benzylidenecyclopentan-1-ol

Katalognummer: B12573551
CAS-Nummer: 189153-98-8
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: OTWFRIUNWJAZES-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-2-benzylidenecyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a benzylidene group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-benzylidenecyclopentan-1-ol typically involves the reaction of cyclopentanone with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene derivative. This reaction is known as the Aldol condensation. The resulting product is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-2-benzylidenecyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a cyclopentylmethyl derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzylidenecyclopentanone.

    Reduction: Formation of cyclopentylmethylcyclopentanol.

    Substitution: Formation of various substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

(1R)-2-benzylidenecyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R)-2-benzylidenecyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-2-methoxycyclopentan-1-ol: Similar structure but with a methoxy group instead of a benzylidene group.

    (1R,3S)-3-amino-1-cyclopentanol: Contains an amino group and different stereochemistry.

Uniqueness

(1R)-2-benzylidenecyclopentan-1-ol is unique due to its specific combination of a benzylidene group and a hydroxyl group on a cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

189153-98-8

Molekularformel

C12H14O

Molekulargewicht

174.24 g/mol

IUPAC-Name

(1R)-2-benzylidenecyclopentan-1-ol

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9,12-13H,4,7-8H2/t12-/m1/s1

InChI-Schlüssel

OTWFRIUNWJAZES-GFCCVEGCSA-N

Isomerische SMILES

C1C[C@H](C(=CC2=CC=CC=C2)C1)O

Kanonische SMILES

C1CC(C(=CC2=CC=CC=C2)C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.